Thiomorpholin-3-one

Descripción

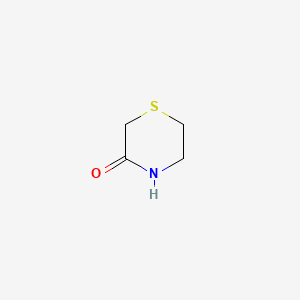

Structure

3D Structure

Propiedades

IUPAC Name |

thiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDRESWUAFAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174033 | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-21-8 | |

| Record name | 3-Thiomorpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiomorpholinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOMORPHOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Thiomorpholin 3 One and Its Derivatives

Contemporary Approaches in Thiomorpholin-3-one Synthesis

Modern synthetic strategies for this compound prioritize atom economy, procedural simplicity, and the ability to generate diverse derivatives. Key among these are cyclization reactions, reductive processes involving precursors, and targeted functionalization of the heterocyclic core.

Cyclization represents the most direct approach to constructing the this compound ring system. These methods involve the formation of one or more covalent bonds to close the ring, often from linear precursors containing the necessary nitrogen, sulfur, and carbon atoms.

Photocatalytic methods provide a mild and redox-neutral pathway for alkene hydrothiolation, a key step in forming precursors for this compound synthesis. researchgate.net A notable approach utilizes visible-light activation with a transition metal complex, such as Ru(bpy)3Cl2, to achieve catalytic radical initiation for thiol-ene coupling reactions, leading to excellent yields of the coupled products. researchgate.net

While highly developed for the synthesis of the related compound thiomorpholine (B91149), continuous flow photochemical processes exemplify advanced manufacturing techniques applicable to this class of heterocycles. nih.govnih.gov For thiomorpholine synthesis, a telescoped continuous flow system has been developed featuring a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govchemrxiv.orgresearchgate.net This reaction can be performed under highly concentrated conditions (4 M) using a small amount of a photocatalyst like 9-fluorenone (0.1–0.5 mol %). nih.gov The process yields a key half-mustard intermediate which is then cyclized in a subsequent step. nih.govnih.gov The robustness of such continuous flow processes has been demonstrated by sustained reactions over several hours, showcasing their potential for scalable production. nih.gov

Base-mediated cyclization is a cornerstone for the synthesis of the this compound ring. One efficient method involves the condensation of 1,2-aminopropanethiols with sodium chlorocarboxylates under basic conditions to produce tetrahydro-1,4-thiazine-3-ones (thiomorpholin-3-ones). researchgate.net

In the synthesis of the analogous thiomorpholine, extensive screening of bases has been performed for the cyclization step of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. acs.orgchemrxiv.org In batch reactions, full conversion was achieved after 5 minutes at 100 °C using 2 equivalents of bases such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), resulting in NMR yields of 86–89%. acs.org While Et3N was effective, its tendency to cause precipitation made it less suitable for continuous flow protocols, for which DIPEA was selected as a more cost-effective and practical option. acs.org

Reductive methods are not typically used for the direct synthesis of the this compound carbonyl group. Instead, this compound itself serves as a critical precursor that is subjected to reduction to yield other valuable compounds. A primary example is the synthesis of thiomorpholine, which can be obtained via the Lithium Aluminium Hydride (LiAlH4) reduction of this compound. nih.govacs.orgchemrxiv.org This transformation effectively removes the carbonyl group to afford the fully saturated thiomorpholine ring. nih.govacs.org

| Precursor | Reagent | Product | Reference(s) |

| This compound | Lithium Aluminium Hydride (LiAlH4) | Thiomorpholine | nih.govacs.orgchemrxiv.org |

Functionalization of the this compound scaffold at its nitrogen and carbon atoms is crucial for creating derivatives with diverse properties. The reactivity of the lactam can be modulated by substitution on the amide nitrogen, which in turn directs the outcome of subsequent reactions at the carbon atoms.

A Vilsmeier-Haack-like reaction using triethyl phosphite (B83602) and phosphoryl chloride on the this compound core provides a powerful method for C-functionalization. nih.gov The course of the reaction is highly dependent on the functionalization at the nitrogen atom. nih.gov

Unprotected Nitrogen: When the amide nitrogen is unprotected, the reaction of this compound with triethyl phosphite and phosphoryl chloride affords tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate in satisfactory yields. This process installs two phosphonate (B1237965) groups at the C3 carbon atom. nih.gov

Protected Nitrogen: If the nitrogen atom is first functionalized (e.g., protected with a benzyl (B1604629) group to form 4-benzylthis compound), the same reaction conditions lead to a different product. Instead of bisphosphonylation, the reaction yields diethyl N-benzyl-2,3-dehydrothiomorpholyl-3-phosphonate. nih.gov In this case, functionalization at the nitrogen atom facilitates the formation of a C=C double bond between the C2 and C3 positions with a single phosphonate group at C3. nih.gov

This demonstrates a clear strategy where N-functionalization is used to control subsequent C-functionalization pathways.

| Starting Material | Key Reagents | Product | Type of Functionalization | Reference |

| This compound | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate | C3-bisphosphonylation | nih.gov |

| 4-Benzylthis compound | Triethyl phosphite, Phosphoryl chloride | Diethyl N-benzyl-2,3-dehydrothiomorpholyl-3-phosphonate | N-benzylation followed by C3-phosphonylation and C2-C3 dehydrogenation | nih.gov |

Strategies for Nitrogen and Carbon Atom Functionalization

Alkylation Reactions

Alkylation of the this compound scaffold can occur at either the nitrogen or the α-carbon position, depending on the reaction conditions and the substrate. N-alkylation is a common modification, achieved by reacting thiomorpholine derivatives with alkyl halides. acs.org More advanced and stereoselective methods have been developed for C-2 alkylation. For instance, the synthesis of enantiomerically pure 2-substituted thiomorpholin-3-ones can be achieved through the stereoselective C-2 alkylation of a chiral precursor, such as 4-(2-hydroxy-(1R)-phenylethyl)-thiomorpholin-3-one, using various electrophiles. researchgate.net This approach allows for the introduction of diverse substituents at the carbon adjacent to the carbonyl group, leading to a range of chiral derivatives after subsequent N-deprotection. researchgate.net

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental and widely used method for forming ethers via an SN2 reaction between an alkoxide ion and a primary alkyl halide. byjus.commasterorganicchemistry.com The reaction was first reported by Alexander Williamson in 1850 and is suitable for preparing both symmetrical and unsymmetrical ethers. byjus.comchemistnotes.com

The mechanism involves two main steps:

Deprotonation: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. chemistnotes.comyoutube.com

Nucleophilic Substitution: The resulting alkoxide ion acts as a nucleophile and attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether linkage. chemistnotes.comyoutube.com

For this reaction to be effective, the alkyl halide should ideally be primary or methyl to avoid competing elimination reactions that are prevalent with secondary and tertiary halides. masterorganicchemistry.com While this method is a staple in organic synthesis, its direct application to this compound would necessitate the presence of a hydroxyl group on a substituent, which could then be deprotonated to initiate the synthesis.

Phosphonate and Bisphosphonate Formation via Lactam Reactions

A significant advancement in the functionalization of this compound is its reaction with triethyl phosphite, prompted by phosphoryl chloride, to yield heterocyclic phosphonates and bisphosphonates. nih.govresearchgate.net This reaction provides a direct route to novel scaffolds that are of interest as building blocks in medicinal chemistry. nih.govresearchgate.net Specifically, the reaction of this compound with these reagents affords the corresponding 1,1-bisphosphonate in a satisfactory yield. nih.gov These bisphosphonates are stable analogs of pyrophosphates and are of significant interest in medicinal chemistry. frontiersin.org The general strategy for synthesizing substituted bisphosphonates often involves an Arbuzov reaction to create a monophosphonate, followed by the addition of a dialkyl phosphonate. researchgate.net

Influence of Nitrogen Atom Protection on Reaction Outcome

The outcome of the phosphonylation reaction on the this compound ring is critically dependent on the substitution at the amide nitrogen atom. nih.govresearchgate.net

Unprotected Nitrogen: When the nitrogen atom in this compound is unsubstituted (N-H), the reaction with triethyl phosphite and phosphoryl chloride leads to the formation of amino-gem-bisphosphonates as the major products. nih.govresearchgate.net

Protected Nitrogen: In contrast, when the nitrogen atom is protected, for example with a benzyl group (N-benzyl), the reaction pathway shifts. Instead of forming a bisphosphonate, the reaction yields the corresponding dehydrophosphonate as the major product. nih.govresearchgate.net This demonstrates that the presence of the N-H proton is crucial for the bisphosphonate formation pathway, and its absence directs the reaction towards an elimination product.

The following table summarizes the products obtained from the reaction of this compound and its N-protected analogue with triethyl phosphite and phosphoryl chloride. nih.gov

| Starting Material | Nitrogen Protection | Product Type | Compound Name |

| This compound | Unprotected (N-H) | Bisphosphonate | Tetraethyl thiomorpholin-3,3-diyl-bisphosphonate |

| N-benzyl-thiomorpholin-3-one | Protected (N-Benzyl) | Dehydrophosphonate | Diethyl N-benzyl-2,3-dehydrothiomorpholyl-3-phosphonate |

One-Pot Synthesis Strategies for Derivatives

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A notable one-pot method for producing thiomorpholin-3-ones involves a solvent-free, Lewis acid-promoted tandem amidation–hydrothiolation sequence starting from commercially available materials. researchgate.net This approach combines multiple reaction steps into a single operation, avoiding the need to isolate intermediates.

Other one-pot procedures have been developed for related thiomorpholine derivatives. For example, novel 1,2,3-triazole derivatives of thiomorpholine 1,1-dioxide have been synthesized in good yields through a one-pot reaction using various sulfonic acids and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide via in situ generated sulfonyl azides. tandfonline.com Similarly, aryl thiomorpholine-1,1-dioxides can be prepared in a one-pot process involving the reduction of nitroarenes followed by a double aza-Michael type 1,4-addition to divinyl sulfones. researchgate.net

Reaction Mechanisms and Mechanistic Studies

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Pudovik-Type Mechanisms

The Pudovik reaction describes the addition of the phosphorus–hydrogen bond of a dialkyl phosphite across a carbon-heteroatom double bond, typically an imine (C=N) or a carbonyl (C=O), under basic conditions. wikipedia.orgnih.gov This reaction is a powerful method for forming C-P bonds and is used to prepare α-aminomethylphosphonates and α-hydroxy phosphonates. wikipedia.orgnih.gov The reaction is closely related to the three-component Kabachnik–Fields reaction. wikipedia.org

Free-Radical Mechanisms in Thiol-Ene Reactions

Thiol-ene reactions, a type of "click chemistry," offer an efficient route for the synthesis of thiomorpholine precursors. acs.org These reactions proceed via a free-radical mechanism, which can be initiated either thermally or photochemically. thieme-connect.de The photochemical approach, often utilizing UV irradiation or visible light with a photocatalyst, is common. acs.orgresearchgate.net

The mechanism involves three key steps:

Initiation: A radical initiator or a photocatalyst absorbs light and generates a thiyl radical (RS•) from a thiol (RSH). researchgate.net For instance, a photocatalyst like Ru(bpy)₃Cl₂ can be excited by visible light to initiate this process. researchgate.net

Propagation: The thiyl radical adds to an alkene (the "-ene") in an anti-Markovnikov fashion, forming a carbon-centered radical. thieme-connect.dealfa-chemistry.com This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. researchgate.netalfa-chemistry.com

Termination: The radical chain is terminated by the combination of two radicals, such as two thiyl radicals forming a disulfide (RSSR). researchgate.net

A notable application of this is in the synthesis of thiomorpholine, a related compound, where a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride is a key step. nih.govnih.gov This reaction can be conducted in a continuous flow setup. nih.gov

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a fundamental tool in organic synthesis and can be applied to the formation of the this compound ring. These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, leading to the displacement of a leaving group.

A general strategy for synthesizing the this compound backbone involves the reaction of a bifunctional molecule containing both a thiol and an amine with a suitable electrophile. For instance, the condensation of 1,2-aminopropanethiols with α-chlorocarboxylic acids under basic conditions can yield tetrahydro-1,4-thiazine-3-ones. researchgate.net

The synthesis can be envisioned in two primary ways:

Formation of the S-C bond first: A nucleophilic thiol can react with a substrate containing an amine and a leaving group.

Formation of the N-C bond first: A nucleophilic amine can react with a substrate containing a thiol and a leaving group.

The choice of pathway depends on the availability of starting materials and the desired substitution pattern on the this compound ring. The efficiency of these reactions is influenced by the nature of the nucleophile, the electrophile, the leaving group, and the reaction conditions. youtube.com

Oxidation Reactions

The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation reactions can be a deliberate synthetic step to introduce new functionalities and modify the compound's properties, or they can be part of a metabolic pathway.

In a study on the biodegradation of thiomorpholine by Mycobacterium aurum MO1, the formation of thiomorpholine sulfoxide was identified as an intermediate. nih.gov This S-oxidation is a common reaction catalyzed by enzymes like cytochrome P450. nih.gov The oxidation process involves the conversion of the sulfide (S) to a sulfoxide (SO). Further oxidation can lead to the corresponding sulfone (SO₂).

| Oxidized Derivative | Description |

| This compound S-oxide | The sulfur atom is oxidized to a sulfoxide group. |

| This compound S,S-dioxide | The sulfur atom is further oxidized to a sulfone group. |

These oxidation states can significantly impact the chemical and physical properties of the molecule, including its polarity and biological activity.

Proposed Mechanisms for Bisphosphonate Formation

Bisphosphonates are compounds characterized by two phosphonate groups attached to the same carbon atom (P-C-P). While direct synthesis of a this compound bisphosphonate is not widely reported, mechanisms for the formation of α-amino-gem-bisphosphonates can be extrapolated.

One of the most common methods for synthesizing α-amino-gem-bisphosphonates is a three-component reaction involving an amine, an orthoformate, and a dialkyl phosphite. nih.gov A proposed mechanism for the formation of a bisphosphonate derivative from a this compound precursor could involve the following steps:

Imine Formation: The amine group of a suitable this compound derivative could react with an orthoformate to form an imine-type intermediate. nih.gov

First Phosphonylation: A nucleophilic addition of a dialkyl phosphite to the C=N bond of the imine would yield an α-aminophosphonate. nih.gov

Formation of an Iminophosphonate: Elimination of a molecule such as ethanol could lead to the formation of an iminophosphonate intermediate. nih.gov

Second Phosphonylation: A second nucleophilic addition of a dialkyl phosphite to the iminophosphonate would result in the final N-substituted α-amino-gem-bisphosphonate. nih.gov

Alternatively, phosphonylation of amides or nitriles derived from this compound could also be considered as potential synthetic routes. nih.gov

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process optimization and scalability. Key considerations include the use of continuous flow technology and the development of efficient catalytic systems.

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and higher throughput. mit.edu The synthesis of thiomorpholine, a closely related compound, has been successfully demonstrated in a continuous flow system. nih.govresearchgate.net

This process involves a two-step telescoped sequence:

A photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride is carried out in a flow photoreactor. nih.govresearchgate.net This reaction can be performed under highly concentrated conditions (e.g., 4 M). nih.gov

The resulting intermediate is then subjected to a base-mediated cyclization in a subsequent flow reactor to yield thiomorpholine. nih.govresearchgate.net

The robustness of such a process has been demonstrated by running the reaction for several hours, achieving a significant throughput. nih.govchemrxiv.org The use of a continuous flow setup is particularly advantageous when handling hazardous materials like vinyl chloride, as only small amounts are present in the reactor at any given time. researchgate.net

| Parameter | Value/Condition | Reference |

| Reactant Concentration | 4 M | nih.gov |

| Reaction Time (residence time) | 40 minutes (overall) | nih.gov |

| Throughput | 1.8 g/h of thiomorpholine | chemrxiv.org |

Catalytic Systems in Synthesis

The efficiency of synthetic routes to this compound and its derivatives can be significantly enhanced by the use of catalysts. In the context of the thiol-ene reactions discussed, photocatalysts are crucial for achieving high yields and reaction rates.

Several photocatalysts have been explored for thiol-ene reactions in continuous flow systems:

9-Fluorenone (9-FL): This is an inexpensive organic photocatalyst that has been used in low molar percentages (0.1–0.5 mol %) for the synthesis of thiomorpholine precursors. nih.govnih.gov

Ruthenium-based catalysts: Complexes such as Ru(bpy)₃(PF₆)₂ have been reported to catalyze thiol-ene reactions via a single electron transfer mechanism. acs.org However, the high cost of such metal catalysts can be a drawback for large-scale production. acs.org

2,2-dimethoxy-2-phenylacetophenone (DMPA): This compound can act as a photoinitiator in these reactions. acs.org

The choice of catalyst depends on factors such as cost, efficiency, and the specific reaction conditions. The development of low-cost and highly efficient catalytic systems is a key area of research for the scalable synthesis of this compound and related compounds.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of this compound and its derivatives, aligning with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous substances. These methodologies often employ techniques such as mechanochemistry or microwave irradiation to facilitate reactions in the absence of a traditional solvent medium.

One notable solvent-free approach involves a Lewis acid-promoted tandem amidation–hydrothiolation sequence. This method provides a one-pot synthesis of thiomorpholin-3-ones from readily available starting materials. The reaction is initiated by the visible-light-activated photocatalytic hydrothiolation of an alkene, followed by a Lewis acid-catalyzed cyclization. This solvent-free system not only offers environmental benefits but can also lead to rapid reaction times and excellent yields. researchgate.net

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is another prominent solvent-free technique. The thionation of corresponding lactams using reagents like Lawesson's reagent can be effectively carried out under mechanochemical conditions. This method has been successfully applied to the synthesis of various thiolactams. researchgate.net While specific data for the direct mechanochemical synthesis of this compound is not extensively detailed in the reviewed literature, the general applicability of this method to cyclic amides suggests its potential for the synthesis of this compound and its derivatives. The process typically involves grinding the amide with a thionating agent, sometimes with a catalytic amount of an additive, to afford the desired thiolactam. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting reactions under solvent-free conditions. The application of microwave irradiation can dramatically accelerate reaction rates and improve yields for the synthesis of various heterocyclic compounds. For the synthesis of this compound derivatives, a mixture of the appropriate starting materials could potentially be irradiated with microwaves in the absence of a solvent, leading to a rapid and efficient cyclization. This technique is particularly advantageous in reducing reaction times from hours to minutes.

Detailed Research Findings

Research into solvent-free methods for the synthesis of sulfur-containing heterocycles has demonstrated the feasibility and advantages of these approaches. For instance, the mechanochemical thionation of a range of lactams has been shown to proceed efficiently. The reaction involves grinding the lactam with Lawesson's reagent, often with a small amount of a grinding auxiliary, in a ball mill. This technique has been used to produce five to eight-membered thiolactams in good yields. researchgate.net

The following table illustrates the types of data that would be expected from such a study, based on typical results for mechanochemical synthesis of thiolactams. Please note that this is a representative table, as specific data for the solvent-free synthesis of this compound is limited in the available literature.

Table 1: Representative Data for Mechanochemical Synthesis of Thiolactams

| Entry | Lactam Precursor | Thionating Agent | Conditions | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidin-2-one | Lawesson's Reagent | Ball Milling, neat | 30 | 95 |

| 2 | Piperidin-2-one | Lawesson's Reagent | Ball Milling, neat | 45 | 92 |

| 3 | ε-Caprolactam | Lawesson's Reagent | Ball Milling, neat | 60 | 88 |

The data indicates that mechanochemical thionation is a high-yielding and rapid method for the synthesis of various thiolactams. The absence of solvent simplifies the work-up procedure, often requiring only purification of the final product.

Similarly, microwave-assisted solvent-free synthesis has been effectively used for various heterocyclic compounds. For example, the synthesis of substituted 1,2,4-triazole-5-thiols has been achieved with high yields in short reaction times under microwave irradiation without any solvent.

Further research is needed to specifically apply and optimize these solvent-free methodologies for the synthesis of this compound and a broader range of its derivatives, including the systematic investigation of various catalysts, reaction conditions, and substrate scopes to establish comprehensive data tables for these green synthetic routes.

Advanced Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular and Crystal Structures

The three-dimensional arrangement of atoms in thiomorpholin-3-one and its derivatives has been extensively studied, revealing key insights into its conformation and intermolecular interactions.

In the solid state, molecules of this compound and its derivatives are stabilized by a network of intermolecular hydrogen bonds. The lactam moiety, containing both a hydrogen bond donor (N-H) and an acceptor (C=O), plays a crucial role in forming these networks. In the case of this compound itself, hydrogen bonding interactions can lead to the formation of simple helical chains of molecules. mdpi.com This is in contrast to N-aryl substituted derivatives, which lack the N-H donor and thus exhibit different packing arrangements driven by molecular stacking interactions. mdpi.com In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, weak C-H···O hydrogen bonds between methylene (B1212753) groups and nitro group oxygen atoms contribute to the formation of centrosymmetric dimers. mdpi.commpg.de These hydrogen bonding networks are fundamental to the stability of the crystal lattice.

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound and its derivatives provide characteristic signals that confirm their molecular structure. acs.orgnist.gov For instance, in a derivative of this compound, the protons of the methylene groups adjacent to the sulfur and nitrogen atoms, as well as the carbonyl group, exhibit distinct chemical shifts and coupling patterns. acs.org These spectra are crucial for verifying the successful synthesis of this compound derivatives and for studying their conformational dynamics in solution. acs.org

Below are interactive tables summarizing the ¹H and ¹³C NMR spectral data for a representative this compound derivative, Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate. acs.org

Table 1: ¹H NMR Data for Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate acs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃CH₂O | 1.34 | t | 7.1 |

| CH₂NH | 2.60 | m | |

| CH₂S | 3.17 | t | 13.8, 12.7 |

| CH₂CH₂S | 3.38 | m | |

| CH₂OP | 4.22 | m |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate acs.org

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| CH₃ | 16.68, 16.70, 16.73 | d, J = 3 |

| CH₂CH₂S | 28.0 | |

| CH₂NH | 28.99, 29.01 | d, J = 2.7 |

| CCH₂S | 41.81, 41.85 | d, J = 5.7 |

| CP₂ | 57.7, 58.8 | d, J = 137.9 |

| CH₂OP | 63.32, 63.35, 63.67, 63.70 | d, J = 3.6 |

Solvent: CDCl₃

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unitechlink.com For this compound, the IR spectrum provides clear evidence for the presence of key functional groups. acs.orgnist.gov The characteristic absorption bands for the N-H and C=O stretching vibrations are particularly important for confirming the lactam structure. The N-H stretching vibration typically appears as a medium to strong band in the region of 3200-3400 cm⁻¹, while the carbonyl (C=O) stretching of the lactam ring gives a strong absorption band around 1650 cm⁻¹. The presence and position of these bands are indicative of the molecular structure and the extent of hydrogen bonding in the sample. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential tools for determining the molecular weight and elemental composition of this compound. HRMS, in particular, offers high accuracy and resolving power, enabling the precise assignment of mass-to-charge ratios. uni-rostock.de This capability allows for the unambiguous determination of the molecular formula by distinguishing between ions with the same nominal mass. uni-rostock.de

For this compound (C₄H₇NOS), the exact mass is calculated to be 117.024834. HRMS analysis confirms this molecular weight and provides insights into the fragmentation patterns of the molecule, which are critical for structural confirmation. In studies involving derivatives of this compound, HRMS has been successfully employed to confirm the molecular ion peaks and fragmentation pathways. researchgate.netmontclair.edu

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₇NOS | - | |

| Molecular Weight | 117.17 g/mol | - | |

| Exact Mass | 117.024834 | HRMS |

Computational Chemistry for Structural Insights

Computational chemistry provides a theoretical framework to understand and predict the structural and electronic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to model various molecular properties. researchgate.netnih.gov These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT simulations have been used to model the role of the sulfur atom in stabilizing transition states. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electron transfer characteristics. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgsolubilityofthings.com The goal of energy minimization is to find the conformation with the lowest potential energy, which corresponds to the most stable structure. ijcsit.com For a cyclic system like this compound, computational methods are used to explore various conformations, such as chair and boat forms, to determine the most energetically favorable one. solubilityofthings.com The process involves systematically altering torsional angles and calculating the energy of each resulting conformer to identify the local and global energy minima. drugdesign.orgucsb.edu Crystallographic data for related compounds have validated that the thiomorpholine (B91149) ring often adopts a chair conformation.

| Concept | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Energy Minimization | A computational process to find the molecular geometry with the lowest energy. | Identifies the most stable conformation (e.g., chair vs. boat). | solubilityofthings.comijcsit.com |

| Potential Energy Surface | A multidimensional surface representing the energy of a molecule as a function of its geometry. | Helps visualize the energy landscape and barriers between conformers. | drugdesign.org |

| Torsional Strain | The resistance to twisting around a bond. | Influences the relative stability of different ring conformations. | solubilityofthings.com |

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule by considering the combination of atomic orbitals to form molecular orbitals. solubilityofthings.comlibretexts.org This theory is fundamental to understanding the electronic structure and reactivity of this compound. numberanalytics.com MO theory explains the formation of bonding and antibonding orbitals, which dictate the stability and properties of the molecule. solubilityofthings.com The application of MO theory helps in predicting the electronic transitions and interpreting spectroscopic data. scribd.com For this compound, the carbonyl group introduces electrophilic character, while the nitrogen and sulfur atoms can act as nucleophilic sites, and MO theory helps to rationalize these electronic behaviors.

Advanced Spectroscopic Techniques for Investigating Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. haw-hamburg.de In biological systems, the intrinsic fluorescence of tryptophan residues in proteins can be used as a probe to monitor binding events. nih.gov When a ligand, such as a derivative of this compound, binds to a protein near a tryptophan residue, it can cause a change in the fluorescence intensity, a phenomenon known as quenching. nih.gov

Tryptophan fluorescence quenching can occur through either static or dynamic mechanisms. mdpi.com Static quenching involves the formation of a non-fluorescent complex between the fluorophore (tryptophan) and the quencher (the ligand), while dynamic quenching results from collisional encounters. mdpi.com By analyzing the quenching data, one can determine binding constants (Ka) and the number of binding sites. researchgate.net For example, studies on related morpholine-containing compounds have used tryptophan fluorescence quenching to investigate their interaction with proteins like human serum albumin (HSA). researchgate.net The distance between the tryptophan donor and the ligand acceptor can also be estimated using Förster Resonance Energy Transfer (FRET) principles if there is sufficient spectral overlap. researchgate.net

| Principle | Description | Information Obtained | Reference |

|---|---|---|---|

| Fluorescence Quenching | Reduction in fluorescence intensity due to interaction with a quencher molecule. | Detection of binding events. | nih.gov |

| Stern-Volmer Equation | Relates the change in fluorescence intensity to the concentration of the quencher. | Distinguishes between static and dynamic quenching mechanisms. | mdpi.com |

| Binding Constant (Ka) | A measure of the affinity between the protein and the ligand. | Quantifies the strength of the interaction. | nih.govresearchgate.net |

Circular Dichroism for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the three-dimensional structure of chiral molecules. This method is particularly sensitive to the conformational changes in a molecule's backbone and the spatial arrangement of its chromophores. While direct and extensive research on the circular dichroism of the parent this compound is not widely documented in publicly available literature, the principles of CD spectroscopy and studies on related derivatives offer a strong basis for understanding its potential conformational behavior.

The this compound molecule contains a chiral center at the C3 position, assuming substitution at the nitrogen or other ring positions, which makes it a suitable candidate for CD analysis. The chromophore of interest in this compound is the lactam (a cyclic amide) group. The electronic transitions associated with the amide chromophore are sensitive to their chiral environment, which is dictated by the conformation of the six-membered thiomorpholine ring. The ring can exist in various conformations, such as chair, boat, and twist-boat, and the transitions between these states can be monitored by changes in the CD spectrum.

Research on analogous heterocyclic systems demonstrates the utility of CD in conformational analysis. For instance, studies on N-aryl-thiomorpholine-3,5-dione derivatives have utilized quantum chemical calculations and NMR spectroscopy to investigate their dynamic stereochemistry, which involves conformational isomerism. researchgate.net Such conformational changes, particularly those affecting the dihedral angles of the ring, would be expected to produce distinct CD signals.

Furthermore, the solid-state structure of related compounds like thiomorpholine-3,5-dione (B1330260) reveals that intermolecular interactions, such as hydrogen bonding, can lead to the formation of helical supramolecular structures. mdpi.com In solution, the conformational equilibrium of this compound and its derivatives could be influenced by solvent polarity, temperature, and pH, with CD spectroscopy being an ideal technique to probe these subtle structural shifts.

Vibrational Circular Dichroism (VCD), a related technique that measures the differential absorption of left and right circularly polarized infrared light, has been successfully applied to assign the absolute configuration of thiomorpholine-3-one derivatives. escholarship.org VCD provides detailed information about the conformational preferences and the stereochemistry of molecules, reinforcing the utility of chiroptical methods in the structural elucidation of this class of compounds.

The table below summarizes the types of conformational features and changes in thiomorpholine-related compounds that are amenable to study by chiroptical techniques like Circular Dichroism.

| Structural Feature/Change | Relevant Chiroptical Technique | Potential Information Gained | Related Compounds Studied |

| Ring Conformation (Chair, Boat, etc.) | Circular Dichroism (CD), Vibrational Circular Dichroism (VCD) | Determination of the predominant ring conformation and conformational equilibria. | N-aryl-thiomorpholine-3,5-diones researchgate.net |

| Absolute Configuration at Chiral Centers | Vibrational Circular Dichroism (VCD) | Unambiguous assignment of the absolute stereochemistry. | Thiomorpholine-3-one derivatives escholarship.org |

| Intermolecular Interactions (e.g., H-bonding) | Circular Dichroism (CD) | Detection of solvent-induced or concentration-dependent conformational changes and aggregation. | Thiomorpholine-3,5-dione mdpi.com |

| Dynamic Stereochemistry (Conformational Isomerism) | Temperature-dependent Circular Dichroism (CD) | Understanding the energy barriers and kinetics of conformational interconversions. | N-aryl-thiomorpholine-3,5-diones researchgate.net |

| Effect of Substituents on Conformation | Circular Dichroism (CD), Vibrational Circular Dichroism (VCD) | Elucidation of how different substituent groups influence the conformational preferences of the thiomorpholine ring. | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

Biological Activities and Pharmacological Applications of Thiomorpholin 3 One Derivatives

Antimicrobial and Antifungal Activities

Thiomorpholin-3-one derivatives have demonstrated notable antimicrobial and antifungal properties, making them promising candidates for the development of new anti-infective agents.

The antimicrobial action of certain this compound derivatives is attributed to their ability to inhibit essential bacterial enzymes. Some tetrahydroquinoline derivatives, which can be structurally related to thiomorpholin-3-ones, have been shown to target DNA gyrase. researchgate.net DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. The functional groups present in the this compound core, such as the sulfur and carbonyl groups, can interact with molecular targets through hydrogen bonding and coordination with metal ions, thereby influencing various biochemical pathways.

The antimicrobial efficacy of this compound derivatives is significantly influenced by their chemical structure. Studies on related heterocyclic compounds, such as indolinedione-triazole hybrids, have shown that the electronic environment and the length of the carbon chain between different moieties can considerably affect their antimicrobial potential. acs.org For this compound derivatives, modifications to the core structure have been shown to enhance antimicrobial potency against clinical isolates of S. aureus. Furthermore, research on 1,5-diarylpyrrole derivatives has indicated that substituting the methylpiperazine group with thiomorpholine (B91149), along with other modifications, can lead to an increase in antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Several this compound derivatives have exhibited a broad spectrum of activity against various bacterial and fungal strains. google.com Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Some derivatives have also demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 7.81 μg/mL. In terms of antifungal activity, certain derivatives have shown efficacy against fungal strains such as Candida albicans. The thiomorpholinone fragment has even been identified in natural products with potent biological activities. acs.org

Anticancer and Antitumor Properties

In addition to their antimicrobial effects, this compound derivatives have emerged as a promising class of compounds with significant anticancer and antitumor properties. researchgate.netbeilstein-journals.org

This compound derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines. For instance, some derivatives have shown inhibitory activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. researchgate.net The specific substitutions on the this compound scaffold play a crucial role in determining the potency and selectivity of the anticancer activity.

Table 1: Inhibitory Activity of Selected Heterocyclic Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole-Thiazole Derivative (C7) | A549 | 2.06 ± 0.09 | researchgate.net |

| Benzimidazole-Thiazole Derivative (C16) | MCF-7 | 2.55 ± 0.34 | researchgate.net |

| Benzimidazole-Thiazole Derivative (C27) | HeLa | 2.07 ± 0.88 | researchgate.net |

| Benzimidazole-Thiazole Derivative (C27) | A549 | 3.52 ± 0.49 | researchgate.net |

Note: The table includes data for related heterocyclic compounds to illustrate the potential of such scaffolds in anticancer research.

The anticancer mechanism of some this compound derivatives involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death). scispace.com Studies on related heterocyclic compounds have shown that they can cause cell cycle arrest at different phases, such as the S-phase and G2/M-phase, in cancer cells like HeLa. researchgate.net Furthermore, some derivatives have been observed to induce apoptosis in tumor cell lines. scispace.com For example, certain ruthenium(III) complexes with quinolone antibiotics, which share some structural similarities, have been shown to induce apoptosis and cause a G0/G1 cell cycle arrest in LoVo colon cancer cells. researchgate.net

Interference with Enzymatic Pathways and Receptor Interactions

This compound and its derivatives are recognized for their therapeutic potential, which stems from their ability to interact with a variety of molecular targets. The presence of sulfur and carbonyl groups in the thiomorpholine ring is crucial for its chemical reactivity and biological activity. These functional groups can form hydrogen bonds and coordinate with metal ions, thereby influencing various biochemical pathways. The specific molecular targets and pathways are contingent on the particular application and context in which the compound is utilized.

Computational studies have indicated that modifications at specific positions on the thiomorpholine ring can enhance the binding affinity to target enzymes without significantly altering the inhibitory activity. This suggests that the thiomorpholine scaffold can be strategically modified to optimize interactions with specific biological targets. The mechanism of action for these compounds often involves the inhibition of key enzymatic pathways or interactions with receptors. For instance, some derivatives have been investigated for their ability to inhibit telomerase activity, which is vital for the growth of cancer cells.

The sulfur atom in the thiomorpholine structure enhances the nucleophilicity at the α-carbon, which facilitates certain chemical reactions like phosphonate (B1237965) addition. This inherent reactivity contributes to its capacity to interact with and modulate the activity of various enzymes and proteins. Furthermore, it has been reported that certain morpholine (B109124) derivatives can activate Fas (CD95)-mediated apoptosis, a critical pathway for maintaining tissue homeostasis. scirp.org Molecular modeling and docking studies have been employed to explore the interaction between thiomorpholine derivatives and receptors like CD95, suggesting a potential mechanism for inducing programmed cell death. scirp.org

Anti-inflammatory Applications

Thiomorpholine derivatives have demonstrated notable anti-inflammatory properties. ontosight.ainih.gov Novel amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov In studies, these derivatives reduced acute inflammation at levels equal to or greater than the parent NSAIDs. nih.gov This suggests that combining thiomorpholine with existing anti-inflammatory agents can preserve or even augment their therapeutic effects. nih.gov

One particular derivative, a sulfonyl-thiomorpholine moiety known as LASSBio 468, exhibited potent inhibitory activity on LPS-induced neutrophil recruitment. nih.gov This effect was correlated with its ability to inhibit tumor necrosis factor-alpha (TNF-alpha) levels, a key cytokine in the inflammatory response. nih.gov Additionally, some pyrimidine (B1678525) ring-bearing 1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives have been reported to possess in vivo anti-inflammatory activity, with some compounds being more active than acetylsalicylic acid. researchgate.net The pharmacological effects of morpholine compounds in various biological fields, including inflammation, are of significant interest to researchers. researchgate.net

The anti-inflammatory effects of synthesized 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives containing a morpholine substituent have been evaluated in vivo by their ability to reduce limb edema in rats with carrageenan-induced inflammation. lpnu.ua These findings underscore the potential of thiomorpholine-based compounds in the development of new anti-inflammatory agents. nih.govnih.govlpnu.ua

Enzyme Inhibition and Modulation of Biological Pathways

Thiomorpholine and its derivatives have been identified as versatile scaffolds that can act as inhibitors for a range of enzymes, demonstrating their broad therapeutic potential. jchemrev.com These compounds have shown selective enzyme inhibition against various receptors and are considered privileged scaffolds in medicinal chemistry due to their diverse bioactivity profile. jchemrev.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Management

Derivatives of thiomorpholine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the treatment of type 2 diabetes mellitus (T2DM). jchemrev.comresearchgate.net DPP-IV inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and regulate blood glucose levels. researchgate.netwikipedia.org

A series of thirteen thiomorpholine-bearing compounds were designed and synthesized as DPP-IV inhibitors. researchgate.net Screening of these compounds revealed that some, such as compounds 4c, 4d, and 4f, exhibited good DPP-IV inhibition in vitro. researchgate.net These promising compounds were further evaluated in a mouse oral glucose tolerance test (OGTT), indicating their potential for further development as anti-diabetic agents. researchgate.net The development of DPP-IV inhibitors is a significant area of research, with a focus on creating safe, selective, and long-lasting inhibitors. researchgate.netnih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition for Neurological Disorders

Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for neurological disorders. nih.govethz.chresearchgate.net This enzyme plays a crucial role in regulating endocannabinoid signaling in the brain. nih.govethz.chresearchgate.netresearchgate.net Inhibition of MAGL can lead to increased levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which has shown beneficial effects in pain management, anxiety, inflammation, and neuroprotection. researchgate.netmdpi.com

Researchers have discovered that a morpholin-3-one (B89469) derivative serves as a novel scaffold for imaging MAGL using positron emission tomography (PET). nih.govethz.chresearchgate.net Following structural optimization, a number of novel MAGL inhibitors were designed and synthesized. nih.govethz.chresearchgate.net Based on their inhibitory potency and other properties, some of these compounds were identified as potential MAGL PET tracer candidates. nih.govethz.chresearchgate.net The in vivo specificity of these derivatives has been confirmed in studies using MAGL knockout mice, demonstrating their potential as lead structures for imaging MAGL in the central nervous system. nih.govethz.chresearchgate.net

Urease Inhibition

Thiomorpholine derivatives have been shown to be effective inhibitors of urease, an enzyme implicated in various pathological conditions, including infections caused by Helicobacter pylori. jchemrev.comlew.roresearchgate.netfrontiersin.org The inhibition of urease is a key strategy to prevent the growth of such pathogens. frontiersin.org

Several studies have reported that thiomorpholine derivatives exhibit good to moderate urease inhibitory activity. jchemrev.comlew.ro For instance, Schiff base and β-lactam derivatives of thiomorpholine have demonstrated notable urease inhibition. jchemrev.com In one study, almost all of the screened compounds, which were derivatives of morpholine, showed good urease inhibition activity. jchemrev.com The inhibitory effect was found to increase with the concentration of the morpholine compound. lew.roresearchgate.net The development of new urease inhibitors is an active area of research, with a focus on synthesizing compounds with high potency and good biocompatibility. frontiersin.orgnih.gov

Acetylcholinesterase Inhibition

Some derivatives of thiomorpholine have shown moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. jchemrev.com The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. openmedicinalchemistryjournal.com

In a study screening various synthesized compounds, certain thiomorpholine derivatives, specifically compounds 10a and 10b, demonstrated moderate inhibition of acetylcholinesterase when compared to the standard drug donepezil. jchemrev.com While these derivatives showed less inhibitory activity than some established drugs like galantamine, they represent a potential starting point for the development of new AChE inhibitors. turkjps.orgnih.gov The structural similarity of some of these molecules to known cholinomimetics suggests they may be able to enter the central nervous system, a desirable property for drugs targeting neurodegenerative conditions. openmedicinalchemistryjournal.com

Interactive Data Tables

Table 1: Thiomorpholine Derivatives and their Biological Targets

| Derivative Class | Target Enzyme/Receptor | Therapeutic Application | Key Findings |

|---|---|---|---|

| Amides of NSAIDs | Cyclooxygenase (COX) | Anti-inflammatory | Preserved or augmented anti-inflammatory activity of parent NSAIDs. nih.gov |

| Sulfonyl-thiomorpholine | TNF-alpha | Anti-inflammatory | Potent inhibition of neutrophil recruitment. nih.gov |

| Amino acid conjugates | Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | Good in vitro inhibition and potential for in vivo efficacy. researchgate.net |

| Morpholin-3-ones | Monoacylglycerol Lipase (MAGL) | Neurological Disorders | Novel scaffold for MAGL inhibitors and PET imaging agents. nih.govethz.chresearchgate.net |

| Schiff bases, β-lactams | Urease | Anti-bacterial | Good to moderate urease inhibition. jchemrev.com |

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme that plays a critical role in the breakdown of the extracellular matrix. genominfo.org Its overexpression is associated with several pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. genominfo.org Consequently, the inhibition of MMP-9 is a significant therapeutic strategy. genominfo.org this compound derivatives have been investigated as potential MMP-9 inhibitors. The unique structure of these compounds allows them to interact with the enzyme, potentially modulating its activity. google.comgoogle.com Research has shown that specific heterocyclic compounds can exhibit excellent inhibitory activity against one or more matrix metalloproteinases. google.com The development of highly specific inhibitors for MMP-9 is a promising area of research, with the potential to offer therapeutic benefits in conditions marked by excessive MMP-9 activity. nih.gov

Antiviral Activities

This compound and its derivatives have demonstrated notable potential as antiviral agents. msesupplies.com Research has shown that these compounds can be effective against various viruses, including HIV-1. nih.gov For instance, certain thiomorpholine derivatives have been synthesized and evaluated for their ability to inhibit viral replication, with some showing significant efficacy. In one study, a thiomorpholine-substituted phenylalanine derivative, V-25c, displayed moderate antiviral activity against HIV-1 with an EC50 value of 5.06 ± 1.43 μM. nih.gov The versatility of the thiomorpholine scaffold allows for the synthesis of a diverse library of compounds, some of which have shown promising results in antiviral screenings. This highlights the potential for developing new antiviral therapies based on the this compound core structure.

Antimalarial and Antiprotozoal Activities

The thiomorpholine scaffold has been identified as a privileged structure in the development of agents targeting parasitic protozoa. jchemrev.comresearchgate.net Derivatives of thiomorpholine have been investigated for their antimalarial and antiprotozoal activities. jchemrev.comresearchgate.net The presence of the thiomorpholine ring is a key feature in several compounds that have shown promise in combating these diseases. jchemrev.comresearchgate.net The exploration of thiomorpholine derivatives continues to be an active area of research for the discovery of new and effective treatments for malaria and other protozoal infections. jchemrev.comresearchgate.net

Antitubercular Activity, including Multi-Drug Resistant Tuberculosis (MDR-TB)

Thiomorpholine derivatives have emerged as a significant class of compounds in the search for new antitubercular agents, including those effective against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB). jchemrev.comresearchgate.netmdpi.com Several studies have highlighted the potential of these compounds to inhibit the growth of various mycobacterial species. jchemrev.commdpi.com

In one study, Schiff base derivatives of thiomorpholine, such as compounds 7a and 7d, along with beta-lactam derivatives 9a and 9b, demonstrated good to moderate activity against Mycobacterium smegmatis. jchemrev.com Another thiomorpholine derivative, 7b, exhibited very good activity with a minimum inhibitory concentration (MIC) of 7.81 μg/mL against the same strain. jchemrev.com Furthermore, novel thiomorpholine tethered isatin (B1672199) hydrazones have been identified as potential inhibitors of resistant Mycobacterium tuberculosis. mdpi.com

The growing body of evidence suggests that the thiomorpholine scaffold is a valuable starting point for the development of new drugs to combat tuberculosis, a disease for which new and more effective treatments are urgently needed, particularly due to the rise of MDR-TB and extensively drug-resistant tuberculosis (XDR-TB). benthamscience.comtandfonline.comnih.gov

Neuropharmacological Applications

Derivatives of this compound have shown significant promise in the field of neuropharmacology, with applications in a variety of central nervous system (CNS) disorders. google.com These compounds have been investigated for their potential to treat conditions such as depression, anxiety, neuropathic pain, and migraine. google.comgoogle.com The thiomorpholine moiety can enhance the binding affinity of compounds to neuroreceptors, which may improve their therapeutic efficacy.

A key area of interest is the activity of thiomorpholine derivatives as openers of the KCNQ family of potassium ion channels. google.com These channels, particularly KCNQ2 and KCNQ3, are crucial for regulating neuronal excitability. google.comgoogle.com.pg Openers of these channels can reduce excessive neuronal activity, making them valuable for treating conditions characterized by neuronal hyperexcitability. google.com

Research has led to the development of novel substituted morpholine and thiomorpholine derivatives that are potent openers of KCNQ channels. google.com For example, the compound (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide has been identified as an orally bioavailable KCNQ2 opener. guidetopharmacology.orgresearchgate.net Another probe, ML213, is a potent and selective activator of KCNQ2 and KCNQ4 channels. nih.gov The activation of these channels is a promising therapeutic strategy for a range of neurological disorders. nih.govnih.gov

The ability of thiomorpholine derivatives to modulate KCNQ channels directly translates to their potential in treating several neurological conditions. google.com

Seizure Disorders: By reducing neuronal hyperexcitability, KCNQ channel openers are effective in the treatment of epilepsy and other convulsive disorders. google.comnih.gov

Anxiety: The anxiolytic properties of some thiomorpholine derivatives are also under investigation. acs.orgresearchgate.net

Neuropathic Pain: These compounds have shown potential in alleviating neuropathic pain, a complex condition that is often difficult to treat. google.comresearchgate.netbas.bg

Migraine: The use of KCNQ channel openers in the treatment of migraine pain is another promising application. google.comgoogle.com For instance, a KCNQ2 opener demonstrated significant oral activity in a preclinical model of migraine. researchgate.net

The diverse neuropharmacological activities of this compound derivatives make them a compelling class of compounds for the development of new therapies for a wide range of CNS disorders. wipo.intacs.org

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

The potential of thiomorpholine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's is an emerging area of research. acs.org The multifactorial nature of these diseases, involving aspects like protein aggregation, oxidative stress, and neurotransmitter depletion, presents multiple targets for therapeutic intervention. rsc.orgnih.gov

In the realm of Alzheimer's disease, research has pointed towards the utility of thiomorpholine-containing compounds. One study focused on a series of phenol-triazole ligands designed to target multiple factors in Alzheimer's pathology. rsc.org Among these, a derivative featuring a thiomorpholine moiety, 2-(1-(2-thiomorpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol (PTMorph), was synthesized and evaluated. rsc.org This compound, along with its morpholine counterpart, demonstrated selective interactions with specific residues of the amyloid-β (Aβ) peptide, the primary component of the plaques found in Alzheimer's brains. rsc.org Furthermore, the thiomorpholine derivative was noted to have a pronounced effect on the aggregation of Aβ in the presence of copper ions. cdnsciencepub.com

Another strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Some thiomorpholine derivatives have been screened for their acetylcholinesterase inhibitory activity. jchemrev.com In one such study, certain β-lactam derivatives of thiomorpholine showed moderate inhibition of AChE when compared to the standard drug, donepezil. jchemrev.com

With regard to Parkinson's disease, which is characterized by the loss of dopaminergic neurons, the exploration of thiomorpholine derivatives is still in its early stages. nih.govmdpi.com While the broader class of morpholine-based compounds is being investigated for various targets in the central nervous system, including those relevant to Parkinson's, specific data on this compound derivatives remains limited. acs.orgfrontiersin.org However, the known neuroprotective and antioxidant capabilities of some thiomorpholine derivatives suggest a potential avenue for future research into their efficacy for Parkinson's disease. rsc.org

Hypolipidemic and Antiatherogenic Effects

Thiomorpholine derivatives have demonstrated significant potential as hypolipidemic and antiatherogenic agents. jchemrev.com Atherosclerosis, a primary cause of cardiovascular disease, is closely linked to elevated levels of plasma lipids, particularly total cholesterol and low-density lipoprotein (LDL) cholesterol.

Research has shown that a series of thiomorpholine derivatives can effectively lower lipid levels. jchemrev.com These compounds were found to decrease triglyceride, total cholesterol, and LDL levels in the plasma of hyperlipidemic rats. jchemrev.com The proposed mechanism for this activity involves the inhibition of the enzyme squalene (B77637) synthase, which plays a role in cholesterol biosynthesis. jchemrev.com One of the most active compounds in a studied series led to a remarkable reduction in plasma triglycerides, total cholesterol, and LDL by 80%, 78%, and 76%, respectively, highlighting its potential as a potent antiatherogenic agent. jchemrev.com

The table below summarizes the hypolipidemic effects of a representative thiomorpholine derivative.

| Compound | Triglyceride Reduction (%) | Total Cholesterol Reduction (%) | LDL Reduction (%) |

| Compound 15 | 80 | 78 | 76 |

| Data derived from a study on a series of thiomorpholine derivatives in a rat model of hyperlipidemia. jchemrev.com |

Antioxidant Activity

Oxidative stress is a key pathological factor in a multitude of diseases, including atherosclerosis and neurodegenerative disorders. The ability of a compound to counteract oxidative damage is therefore a highly desirable therapeutic property. Several thiomorpholine derivatives have been synthesized and evaluated for their antioxidant potential. researchgate.netjchemrev.com

In one study, a series of thiomorpholine derivatives incorporating an antioxidant moiety as the N-substituent were synthesized. jchemrev.com These compounds were found to be effective inhibitors of lipid peroxidation in microsomal membranes, with IC50 values as low as 7.5 µM. jchemrev.com Lipid peroxidation is a key process in the propagation of oxidative damage and is implicated in the pathology of atherosclerosis.

Another study reported the synthesis of Schiff base and β-lactam derivatives of thiomorpholine. jchemrev.com Among the synthesized compounds, several showed enhanced antioxidant activity. jchemrev.com The antioxidant capacity of these derivatives is often attributed to the specific substituents on the thiomorpholine ring. jchemrev.com

The table below presents the antioxidant activity of selected thiomorpholine derivatives.

| Compound Type | Antioxidant Activity |

| N-Substituted Thiomorpholines | IC50 for lipid peroxidation inhibition as low as 7.5 µM |

| Schiff Base/β-Lactam Derivatives | Enhanced antioxidant activity observed |

| Data from studies on various thiomorpholine derivatives. jchemrev.com |

Retinal Protector Activity

The potential for thiomorpholine derivatives to act as retinal protectors has been noted in the scientific literature. researchgate.netjchemrev.com Retinal degenerative diseases, such as retinitis pigmentosa, are a major cause of vision loss, and there is a significant need for new therapeutic strategies. nih.gov The pathology of these diseases often involves photoreceptor cell death, and compounds that can protect these cells are of great interest. nih.gov

While specific studies focusing exclusively on this compound derivatives for retinal protection are not widely available, the broader class of thiomorpholine compounds has been identified as having this activity. researchgate.netjchemrev.com This suggests that the thiomorpholine scaffold could be a valuable starting point for the development of new drugs to treat retinal diseases. The mechanism of this protective effect is not yet fully elucidated but may be related to the antioxidant and anti-inflammatory properties often observed in this class of compounds. Further research is needed to explore the full potential of this compound derivatives in this therapeutic area and to identify the specific structural features required for optimal retinal protection.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological profile of thiomorpholin-3-one is intrinsically linked to its chemical structure. The relationship between the molecule's structure and its resulting activity (SAR) or properties (SPR) is a foundational concept in medicinal chemistry, guiding the design of new compounds with desired effects. wikipedia.orggardp.org For thiomorpholine (B91149) derivatives, this involves understanding how changes to the core ring and its substituents alter their biological function. jchemrev.com

Impact of Substitutions on Biological Activity

The substitution pattern on the thiomorpholine ring is a critical determinant of its biological efficacy and pharmacokinetic profile. ontosight.aiontosight.ai Research has consistently shown that structural modifications to the this compound scaffold can significantly enhance the potency and modulate the activity of these compounds. For instance, studies on various thiomorpholine derivatives have demonstrated that targeted substitutions can lead to potent antimicrobial and anticancer activities. A comprehensive screening of certain thiomorpholine derivatives against different cancer cell lines showed that several compounds inhibited cell proliferation by over 80% at low micromolar concentrations, highlighting their potential as lead compounds for cancer therapy. Similarly, the antimicrobial effectiveness of thiomorpholine derivatives against strains like S. aureus was found to be directly influenced by their chemical structure.

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of this compound derivatives. Different stereoisomers of a compound can exhibit vastly different potencies and effects, as their ability to bind to specific biological targets is highly dependent on their spatial configuration.

A study on N-aryl-substituted thiomorpholine-3,5-diones successfully identified stable diastereomers at room temperature, confirming that stereoisomers of these derivatives can be isolated and studied. researchgate.net The importance of stereochemistry is further underscored in studies of related heterocyclic compounds. For example, in a series of spiroisoxazoline-modified steroids, compounds with an aryl group (74) showed significantly greater antiproliferative activity against malignant human cell lines than their stereoisomers (75). beilstein-journals.org This finding indicates that the biological activity is primarily dictated by the stereochemistry of the heterocyclic addition rather than other functional groups on the parent molecule. beilstein-journals.org The defined 'cis-' configuration of some complex thiomorpholine compounds also points to the importance of specific spatial arrangements for their potential interactions with biological targets. ontosight.ai

Role of Hydroxyl and Sulfur Atoms in Reactivity and Mechanism of Action

The presence of a sulfur atom is the defining feature of this compound, distinguishing it from its oxygen analog, morpholin-3-one (B89469), and imparting unique chemical reactivity and biological activity. The mechanism of action for this compound often involves its sulfur and carbonyl groups, which can form hydrogen bonds and coordinate with metal ions within biological targets, thereby influencing various biochemical pathways.

Sulfur's ability to exist in a wide range of oxidation states, from -2 in sulfides to +6 in sulfates, is central to its biological versatility. researchgate.net Thiols (R-SH), the functional group class to which the sulfur in the thiomorpholine ring belongs, are structurally similar to alcohols (R-OH) but have significantly different properties. ebsco.comlibretexts.org The sulfur atom is less electronegative and more nucleophilic than oxygen, making it highly reactive. nih.gov A key reaction is the formation of persulfides (R-S-S-H), which involves a sulfur atom in a 0 or -1 oxidation state bonded to another sulfur. nih.gov These reactive sulfur species are considered more potent antioxidants than simple thiols and play a significant role in cell signaling. nih.gov

Modifications for Enhanced Potency and Selectivity

Medicinal chemists strategically modify the this compound scaffold to improve potency (the concentration required for an effect) and selectivity (the ability to act on a specific target). Research has identified several successful strategies for achieving this.

For example, in the development of anticancer agents based on a 1,4-naphthoquinone (B94277) scaffold, replacing a terminal morpholine (B109124) ring system with other cyclic amines like piperidine (B6355638) led to a nearly 10-fold increase in potency. rsc.org Further modifications, such as the incorporation of an imidazole (B134444) ring, were found to enhance both potency and selectivity. rsc.org

Another approach involves exploiting structural differences between target enzymes. To develop selective inhibitors of the allergen Der p 1 over the human enzyme Cathepsin B (Cat B), researchers increased the steric bulk of a substituent in the P3 binding position. acs.org This modification, switching from a benzyl (B1604629) to a tert-butyl group, maintained high potency against Der p 1 while eliminating significant inhibition of Cat B, demonstrating a successful enhancement of selectivity. acs.org In a separate effort, a structure-guided design of inhibitors for the anti-cancer targets Bcl-2 and Mcl-1 led to a novel dual inhibitor with a significantly enhanced IC₅₀ value of 5 nM against Mcl-1 and a 10-fold increase in cytotoxicity over the parent compound. nih.gov

| Parent Scaffold/Compound | Modification | Target/Assay | Result | Reference |

|---|---|---|---|---|

| Naphthoquinone with Morpholine | Replaced morpholine with piperidine | Anticancer Activity (IC₅₀) | ~10-fold increase in potency | rsc.org |

| Naphthoquinone with Morpholine | Incorporated an imidazole ring | Anticancer Activity | Enhanced potency and selectivity | rsc.org |